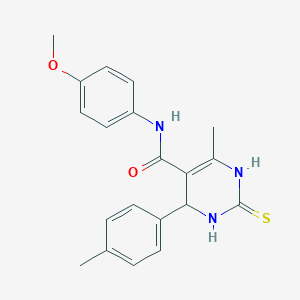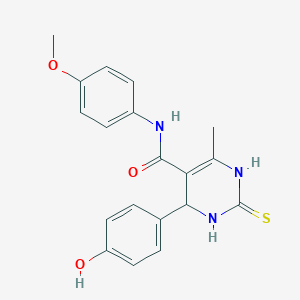![molecular formula C8H6N6 B243120 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile
概要
説明
2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a derivative of pyrido[2,3-d]pyrimidine and has been synthesized using various methods. This compound has been found to have interesting biological properties, making it a promising candidate for further research.
作用機序
The mechanism of action of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes. Additionally, it has been found to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile have been studied in vitro and in vivo. It has been found to have inhibitory effects on certain enzymes, including tyrosine kinases and topoisomerases. Additionally, it has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
The advantages of using 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile in lab experiments include its potential as a candidate for the development of enzyme inhibitors and anticancer agents. However, the limitations include the need for further research to fully understand its mechanism of action and its potential toxicity.
将来の方向性
For research on 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile include further studies on its mechanism of action, toxicity, and potential applications in medicinal chemistry. Additionally, it may be studied for its potential use in combination with other compounds for the treatment of cancer.
科学的研究の応用
2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile has been studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, it has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
分子式 |
C8H6N6 |
|---|---|
分子量 |
186.17 g/mol |
IUPAC名 |
2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H6N6/c9-2-4-1-5-6(10)13-8(11)14-7(5)12-3-4/h1,3H,(H4,10,11,12,13,14) |
InChIキー |
ASSXWYAJMDWZGO-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC2=C1C(=NC(=N2)N)N)C#N |
正規SMILES |
C1=C(C=NC2=NC(=NC(=C21)N)N)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)




![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)

![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)